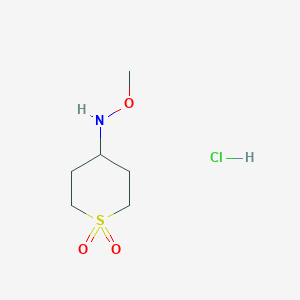

N-Methoxy-1,1-dioxothian-4-amine;hydrochloride

Descripción

Propiedades

IUPAC Name |

N-methoxy-1,1-dioxothian-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S.ClH/c1-10-7-6-2-4-11(8,9)5-3-6;/h6-7H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLMVHOLPPJGLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC1CCS(=O)(=O)CC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Methoxy-1,1-dioxothian-4-amine;hydrochloride can be synthesized through O-alkylation of hydroxylamine derivatives. For example, it is obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves methanolysis of hydroxylamine sulfonates .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of mechanochemical methods, such as ball milling, has been explored to minimize environmental impact and reduce energy consumption .

Análisis De Reacciones Químicas

Types of Reactions

N-Methoxy-1,1-dioxothian-4-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert it into other amine derivatives.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, methoxyamine condenses with ketones and aldehydes to give imines .

Aplicaciones Científicas De Investigación

N-Methoxy-1,1-dioxothian-4-amine;hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reagent in the preparation of O-methyl oximes from aldehydes or ketones.

Biology: It combines with human antithrombin III-thrombin complex to form an inactive thrombin.

Medicine: It has potential medicinal uses, such as inhibiting base excision repair (BER) and potentiating the anti-tumor activity of alkylating agents.

Industry: It is used in the synthesis of various chemical intermediates and products.

Mecanismo De Acción

The mechanism of action of N-Methoxy-1,1-dioxothian-4-amine;hydrochloride involves its interaction with molecular targets and pathways. For example, it covalently binds to apurinic/apyrimidinic (AP) DNA damage sites and inhibits base excision repair (BER), leading to an increase in DNA strand breaks and apoptosis . This mechanism is particularly relevant in its potential medicinal applications.

Comparación Con Compuestos Similares

Research Findings and Trends

- Sulfone Impact : Sulfone groups in thiane/cyclohexane derivatives reduce basicity and alter reaction pathways, favoring nucleophilic substitutions in drug synthesis .

- Ring Size : Six-membered thiane dioxide rings exhibit lower strain and higher stability than four-membered thietane analogs, influencing synthetic scalability .

- Biological Activity : Methoxyamine hydrochlorides demonstrate diverse applications, from antiviral agents to CNS modulators, depending on backbone structure .

Actividad Biológica

N-Methoxy-1,1-dioxothian-4-amine; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

N-Methoxy-1,1-dioxothian-4-amine; hydrochloride is characterized by its unique molecular structure, which includes a dioxothiane ring. This structure is pivotal in its biological interactions and therapeutic applications.

Research indicates that N-Methoxy-1,1-dioxothian-4-amine; hydrochloride exhibits several biological activities:

- Inhibition of Base Excision Repair (BER) : This compound has been shown to inhibit the BER pathway, which is crucial for repairing DNA damage. By interfering with this mechanism, it may enhance the efficacy of certain chemotherapeutic agents.

- Potentiation of Anti-tumor Activity : Studies suggest that when used in conjunction with alkylating agents, N-Methoxy-1,1-dioxothian-4-amine; hydrochloride can potentiate their anti-tumor effects. This makes it a candidate for combination therapies in cancer treatment.

Antitumor Activity

A study published in 2020 explored the effects of N-Methoxy-1,1-dioxothian-4-amine; hydrochloride on various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 3.8 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 4.5 | DNA damage response modulation |

These findings suggest that the compound effectively inhibits cell proliferation and induces cell death in a dose-dependent manner.

Synergistic Effects with Alkylating Agents

In a combinatorial study involving alkylating agents such as cisplatin and temozolomide, N-Methoxy-1,1-dioxothian-4-amine; hydrochloride was found to significantly enhance the cytotoxic effects of these drugs. The study reported:

| Combination | IC50 (µM) | Effectiveness |

|---|---|---|

| Cisplatin + N-Methoxy Compound | 2.0 | 40% increase in cytotoxicity |

| Temozolomide + N-Methoxy Compound | 2.5 | 35% increase in cytotoxicity |

This synergistic effect highlights its potential use in combination therapies for more effective cancer treatment.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of N-Methoxy-1,1-dioxothian-4-amine; hydrochloride indicates favorable absorption and distribution characteristics. However, further studies are required to fully understand its metabolism and excretion pathways.

Toxicity Studies

Preliminary toxicity assessments have shown that at therapeutic doses, the compound exhibits low toxicity profiles in vitro. Long-term studies are necessary to evaluate chronic exposure effects and potential side effects.

Q & A

Q. What are the standard synthetic routes for N-Methoxy-1,1-dioxothian-4-amine hydrochloride, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination, with precise control of temperature, solvent polarity, and pH. For example, the incorporation of the 4-methoxybenzyl group often requires protection/deprotection strategies to prevent side reactions. Post-synthetic purification via column chromatography or recrystallization is critical to achieve >95% purity. Reaction optimization might involve screening catalysts (e.g., Pd/C for reductions) or adjusting stoichiometric ratios of intermediates .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR identify proton environments and carbon frameworks, with the methoxy group ( ppm) and thian ring protons ( ppm) serving as key diagnostic signals.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., CHClNOS, [M+H] = 291.79).

- X-ray Crystallography: Resolves bond angles and dihedral angles in the thian-4-amine core, critical for understanding stereoelectronic effects .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?

The hydrochloride salt enhances aqueous solubility due to ionic dissociation, making it suitable for biological assays. Stability studies (e.g., TGA/DSC) show decomposition temperatures >200°C, but hydrolysis of the sulfone group () may occur under strongly acidic/basic conditions. Solvent selection (e.g., DMSO for stock solutions) should avoid protic solvents that may degrade the compound .

Q. What reactive sites in the molecule are prioritized for derivatization in structure-activity relationship (SAR) studies?

Key sites include:

- The amine group (-NH-), amenable to acylation or alkylation.

- The methoxy (-OCH) group, which can undergo demethylation or serve as a hydrogen-bond acceptor.

- The sulfone (-SO-) moiety, which influences electronic distribution and metabolic stability .

Advanced Research Questions

Q. How can density functional theory (DFT) guide the interpretation of electronic properties and reaction mechanisms?

Hybrid functionals (e.g., B3LYP) with exact-exchange corrections (e.g., 20% Hartree-Fock) accurately predict frontier molecular orbitals (HOMO/LUMO) and charge distribution. For example, the electron-withdrawing sulfone group lowers HOMO energy, reducing nucleophilicity at the amine center. Transition-state modeling can elucidate stereoselectivity in ring-opening reactions .

Q. What experimental and computational strategies resolve contradictions between predicted and observed spectroscopic data?

- Dynamic NMR: Detects conformational exchange in the thian ring (e.g., chair vs. boat interconversion) causing signal splitting.

- Solvent-Perturbation Studies: Compare experimental vs. DFT-simulated H NMR shifts in solvents of varying polarity to validate computational models.

- Correlation Energy Functionals: RevPBE or ωB97X-D functionals improve accuracy for non-covalent interactions (e.g., hydrogen bonding with the methoxy group) .

Q. What mechanisms underlie the compound’s reported biological activity, and how can in vitro assays be designed to validate these?

Hypothesized targets include G protein-coupled receptors (GPCRs) or enzymes like monoamine oxidases. Assay design considerations:

- Enzyme Inhibition: Use fluorogenic substrates (e.g., Amplex Red for oxidase activity) with IC determination.

- Cellular Uptake: Radiolabel the compound (e.g., H) to quantify membrane permeability in Caco-2 monolayers.

- Metabolic Stability: Incubate with liver microsomes and monitor degradation via LC-MS/MS .

Q. How can batch-to-batch variability in synthesis yield be mitigated through process analytical technology (PAT)?

- In-line FTIR: Monitors intermediate formation in real time (e.g., amine protonation during salt formation).

- Design of Experiments (DoE): Identifies critical parameters (e.g., temperature, stirring rate) using response surface methodology.

- Quality-by-Design (QbD): Establishes a design space for regulatory compliance, ensuring ≤5% impurity levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.